
(5-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol is an organic compound characterized by a pyrrolidine ring substituted with a chlorophenyl group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol typically involves the reaction of 3-chlorobenzaldehyde with 1-methylpyrrolidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(5-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a secondary alcohol or other reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-chlorobenzaldehyde or 3-chlorobenzoic acid.
Reduction: Formation of secondary alcohol derivatives.
Substitution: Formation of various substituted chlorophenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, (5-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions of pyrrolidine derivatives with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological properties, making them candidates for drug development. Research into their effects on various biological pathways can lead to the discovery of new treatments for diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for various applications, including the development of new polymers and coatings.
作用機序
The mechanism of action of (5-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (5-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol
- (5-(2-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol
- (5-(3-Bromophenyl)-1-methylpyrrolidin-3-yl)methanol
Uniqueness
(5-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol is unique due to the specific position of the chlorine atom on the phenyl ring This positional isomerism can lead to differences in reactivity and biological activity compared to its analogs
特性
分子式 |
C12H16ClNO |
|---|---|
分子量 |
225.71 g/mol |
IUPAC名 |
[5-(3-chlorophenyl)-1-methylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C12H16ClNO/c1-14-7-9(8-15)5-12(14)10-3-2-4-11(13)6-10/h2-4,6,9,12,15H,5,7-8H2,1H3 |
InChIキー |
UPUMMBCBMAMHRE-UHFFFAOYSA-N |
正規SMILES |
CN1CC(CC1C2=CC(=CC=C2)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


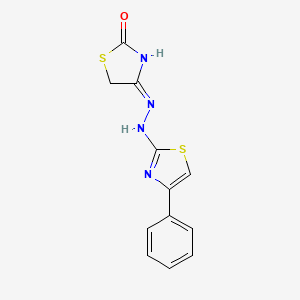

![2-(5-Chlorothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B14870497.png)
![2,4-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B14870499.png)
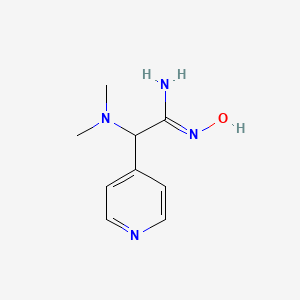
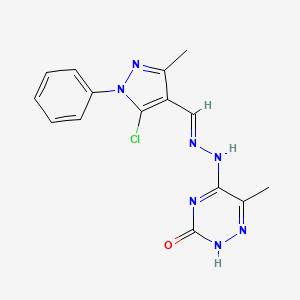

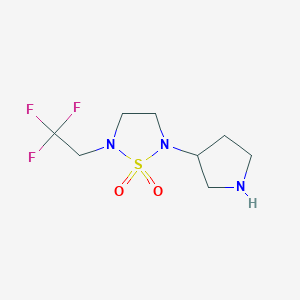
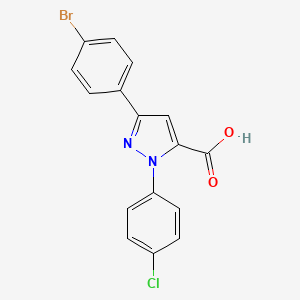
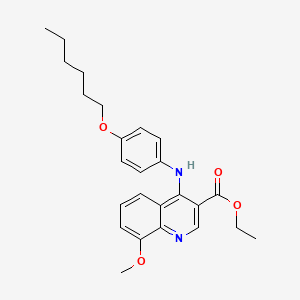

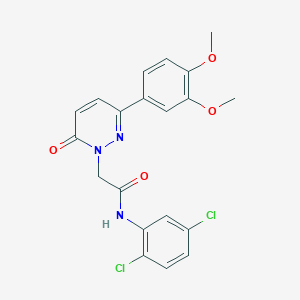

![[3-(4-Ethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14870549.png)
